molecular formula C16H23NO5 B1342664 O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine CAS No. 193085-38-0

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine

Cat. No.: B1342664
CAS No.: 193085-38-0
M. Wt: 309.36 g/mol
InChI Key: GEKRSZPFMBQNCM-UHFFFAOYSA-N
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Description

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine, also known as N-Boc-N-methyl-O-benzyl-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis due to its ability to protect the amino group and the hydroxyl group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a methyl group on the nitrogen atom, and a benzyl group on the hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine typically involves the protection of the amino and hydroxyl groups of serine. One common method is to start with L-serine, which undergoes methylation of the amino group using formaldehyde and formic acid. The hydroxyl group is then protected by benzylation using benzyl bromide in the presence of a base such as sodium hydroxide. Finally, the amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.

Scientific Research Applications

O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex molecules.

    Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

    Boc-N-Me-Ser-OMe: Similar to O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine but with a methoxy group instead of a benzyl group.

    Boc-Ser(Bzl)-OH: Lacks the methyl group on the nitrogen atom.

    Boc-N-Me-Ser-OH: Lacks the benzyl group on the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both the Boc and benzyl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. The methyl group on the nitrogen atom also adds to its uniqueness by influencing the reactivity and steric properties of the compound.

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRSZPFMBQNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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